2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate is a chemical compound characterized by its trifluoromethyl group and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate halogenated precursor with thiourea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydration and Carboxylation: The final steps involve hydration and carboxylation to obtain the desired hydrate form of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid: Similar structure but lacks the hydrate form.
2-(4-(Trifluoromethyl)phenyl)pyridine-4-carboxylic acid: Similar core structure with a pyridine ring instead of thiazole.
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate is unique due to its combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMKWJXRDAUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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